N-(4-Nitrophenoxy)-N'-phenylurea
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Overview
Description
N-(4-Nitrophenoxy)-N’-phenylurea is an organic compound that features a nitrophenoxy group and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenoxy)-N’-phenylurea typically involves the reaction of 4-nitrophenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-nitrophenol is reacted with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure N-(4-Nitrophenoxy)-N’-phenylurea.
Industrial Production Methods
In an industrial setting, the production of N-(4-Nitrophenoxy)-N’-phenylurea may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenoxy)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of N-(4-aminophenoxy)-N’-phenylurea.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Nitrophenoxy)-N’-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenoxy)-N’-phenylurea involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the phenylurea moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenoxy)-N’-phenylthiourea: Similar structure but contains a thiourea group instead of a urea group.
N-(4-Nitrophenoxy)-N’-phenylacetamide: Contains an acetamide group instead of a urea group.
Uniqueness
N-(4-Nitrophenoxy)-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
95760-84-2 |
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Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
1-(4-nitrophenoxy)-3-phenylurea |
InChI |
InChI=1S/C13H11N3O4/c17-13(14-10-4-2-1-3-5-10)15-20-12-8-6-11(7-9-12)16(18)19/h1-9H,(H2,14,15,17) |
InChI Key |
PYLPQHJVAAESRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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